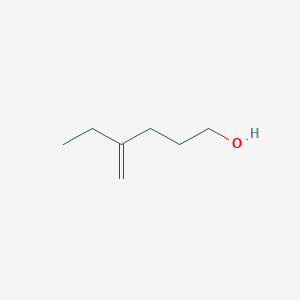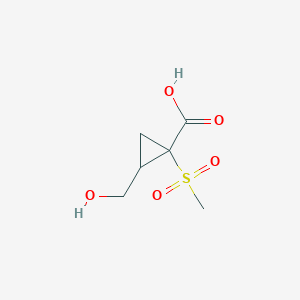
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring substituted with hydroxymethyl and methanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid typically involves the reaction of hydroxymethylcyclopropane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)-1-chlorocyclopropane-1-carboxylic acid: Contains a chlorine atom instead of the methanesulfonyl group, leading to different reactivity and biological properties.
Uniqueness
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and methanesulfonyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10O5S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c1-12(10,11)6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9) |
Clé InChI |
YPEDSAINAMWEND-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CC1CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


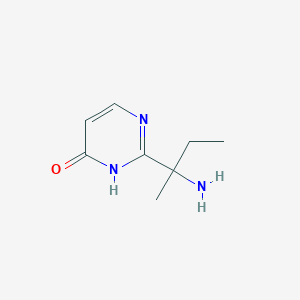

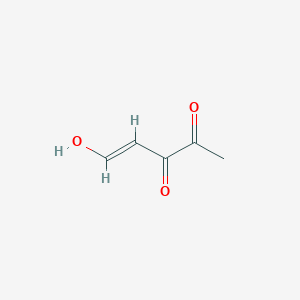
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
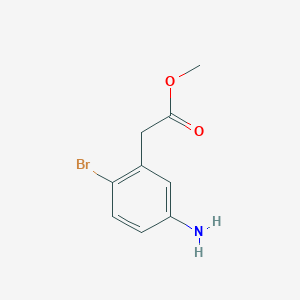
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

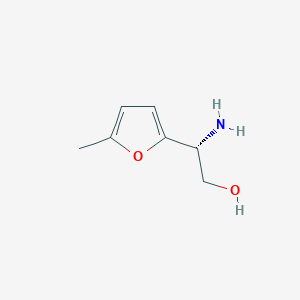
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
amine](/img/structure/B13061808.png)
